L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester
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Overview
Description
L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester is a derivative of L-phenylalanine, an essential aromatic amino acid.
Preparation Methods
The synthesis of L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester typically involves the esterification of L-phenylalanine followed by the introduction of the heptafluoro-1-oxobutyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and stringent purification processes .
Chemical Reactions Analysis
L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of L-phenylalanine, it can be incorporated into proteins and peptides, influencing their structure and function. The heptafluoro-1-oxobutyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester can be compared with other phenylalanine derivatives such as:
L-Phenylalanine methyl ester hydrochloride: A simpler ester derivative used in peptide synthesis.
N,N-Dimethyl-L-phenylalanine: Used in the preparation of chiral mobile phase additives and in the synthesis of complex organic molecules.
L-Phenylalanine, N-(p-anisoyl)-, methyl ester: Another derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its heptafluoro-1-oxobutyl group, which imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
55401-56-4 |
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Molecular Formula |
C17H17F7N2O4 |
Molecular Weight |
446.32 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H17F7N2O4/c1-9(25-14(29)15(18,19)16(20,21)17(22,23)24)12(27)26-11(13(28)30-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,25,29)(H,26,27)/t9-,11-/m0/s1 |
InChI Key |
ZWGDUVWUVVILGY-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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